Cinanserin was first synthesized in the 1960s and has been classified as a serotonin antagonist. Its chemical structure is derived from a combination of thiophenol derivatives, making it a member of the broader class of compounds known as phenothiazines. The compound's ability to inhibit specific proteinases has led to its classification as a potential antiviral agent.
The synthesis of cinanserin involves several steps, starting with 2-aminothiophenol as the primary precursor. The synthesis process can be outlined as follows:
The synthesis can be scaled up using standard organic synthesis techniques, allowing for large-scale production suitable for pharmaceutical applications .
Cinanserin's molecular formula is , with a molecular weight of approximately 320.42 g/mol. The compound features a thiophene ring connected to an aromatic system, which is essential for its biological activity. The structural representation includes:
The three-dimensional structure of cinanserin allows it to fit into receptor binding sites effectively, enhancing its pharmacological properties .
Cinanserin participates in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and halogens or alkylating agents (for substitution) .
Cinanserin exerts its effects primarily through antagonistic action on serotonin receptors. By blocking the 5-HT2A and 5-HT2C receptors, cinanserin modulates neurotransmitter release, which can alleviate symptoms associated with anxiety and depression. Additionally, cinanserin inhibits the activity of the 3C-like proteinase of SARS-CoV, disrupting viral replication processes.
The half-maximal inhibitory concentration (IC50) for cinanserin against SARS-CoV 3CLpro has been reported at approximately 125 µM, indicating its potential as an antiviral agent .
Cinanserin exhibits several notable physical and chemical properties:
These properties are essential for formulating cinanserin into effective pharmaceutical preparations .
Cinanserin has diverse applications in scientific research:
Research continues to explore additional therapeutic applications for cinanserin, particularly in addressing emerging viral infections .
Cinanserin (chemical name: (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide) was initially synthesized in the 1960s as a potent serotonin receptor antagonist. Its molecular structure features a cinnamanilide backbone with a dimethylaminopropylthio side chain, enabling high-affinity binding to central nervous system receptors. Early pharmacological characterization demonstrated selective antagonism at 5-HT~2A~ and 5-HT~2C~ receptor subtypes, with approximately 50-fold greater affinity for 5-HT~2A~ receptors compared to 5-HT~2C~ receptors. This receptor selectivity profile positioned cinanserin as a research tool for investigating serotonin-mediated neurological pathways and potential therapeutic applications [4] [7].
The compound's distinctive chemical architecture – particularly the reactive thioether linkage and acrylamide group – later proved unexpectedly compatible with viral protease binding sites. This structural serendipity enabled its transition from neuropharmacological agent to antiviral candidate decades after its initial development. The molecule's rigidity and planar configuration facilitate deep penetration into protease active sites, while its sulfur atom provides potential for nucleophilic interactions with catalytic cysteine residues in viral enzymes [5] .
Table 1: Cinanserin's Serotonin Receptor Binding Profile
Receptor Subtype | Relative Binding Affinity | Primary Pharmacological Effect |
---|---|---|
5-HT~2A~ | High (Reference standard) | Potent antagonism |
5-HT~2C~ | Moderate (~50-fold lower) | Antagonism |
5-HT~1~ family | Negligible | No significant activity |
During the 1960s, cinanserin (designated research code SQ 10,643) entered preliminary clinical testing for psychiatric conditions, primarily based on its serotonergic modulation properties. Investigators hypothesized that serotonin pathway manipulation could alleviate symptoms of schizophrenia and anxiety disorders, leading to early-phase human trials. Though comprehensive results from these studies remain incompletely documented in contemporary literature, archival reports indicate investigation of cinanserin's effects on neurochemical pathways relevant to mood and perception regulation [4] [7].
Beyond neurological applications, research in the early 1970s revealed unexpected immunomodulatory properties. In vitro studies demonstrated that cinanserin and structural analogs (SQ 11,276 and SQ 11,332) significantly suppressed macromolecular synthesis in phytohemagglutinin-activated human lymphocytes at concentrations of 0.15 mM. These compounds inhibited incorporation of radioactive precursors into RNA, proteins, and DNA – with the tert-butyl analog SQ 11,332 showing 4-7 times greater potency than the parent cinanserin molecule. This immunosuppressive activity was mechanistically distinct from cinanserin's serotonin receptor effects, suggesting potential applications in inflammatory conditions and transplantation medicine [9].
The observed lymphocyte suppression occurred rapidly (within 1-1.5 hours) without immediate cytotoxicity at therapeutic concentrations, indicating a specific pharmacodynamic intervention rather than generalized cellular toxicity. This discovery represented the first indication of cinanserin's polypharmacological potential, though research momentum waned in subsequent decades prior to the coronavirus research era [9].
The 2003 SARS-CoV-1 pandemic triggered intensive investigation of viral molecular targets, with particular focus on the 3C-like protease (3CLpro). This enzyme (also designated Mpro/main protease) executes essential processing of viral polyproteins and exhibits high conservation across coronaviruses. In 2005, a groundbreaking study employed virtual screening of an 8,000-compound drug database against SARS-CoV-1 3CLpro. Utilizing both homology modeling and crystallographic structures, researchers identified cinanserin as a high-scoring candidate through advanced docking simulations with DOCK 4.0 software. The compound demonstrated remarkable binding affinity to bacterially expressed 3CLpro of both SARS-CoV-1 and human coronavirus 229E (HCoV-229E), as confirmed by surface plasmon resonance technology [1] [3].
Experimental validation revealed cinanserin's potent enzymatic inhibition, achieving 50% inhibitory concentration (IC~50~) values of 5 μM against both coronaviral proteases using fluorogenic substrates. More significantly, tissue culture assays demonstrated substantial antiviral efficacy:
This research established cinanserin's mechanism as viral protease interference, specifically through binding near the catalytic dyad (His41 and Cys145) of 3CLpro, thereby preventing proper polyprotein processing and viral replication [1] [3].
Table 2: Antiviral Activity Profile of Cinanserin Against Coronaviruses
Virus Strain | Protease Inhibition IC~50~ | Antiviral Activity IC~50~ | Viral Load Reduction |
---|---|---|---|
SARS-CoV-1 | 5 μM | 19 μM | 4 log units |
HCoV-229E | 5 μM | 34 μM | 4 log units |
SARS-CoV-2* | 8.29 μM (K~i~) | Not tested | Computational prediction |
(Later computational studies, 2020) [5] [7]
Following the 2019 COVID-19 pandemic, cinanserin underwent computational reevaluation against SARS-CoV-2. Molecular docking studies confirmed effective binding to SARS-CoV-2 Mpro, with its dimethylaminopropylthio group positioned advantageously near the catalytic site. Structural analyses revealed cinanserin's interaction with key substrate-binding residues (His41, Gly143, Ser144, Cys145, His163, and Glu166), rationalizing its cross-coronavirus efficacy. This positions cinanserin as a broad-spectrum coronavirus inhibitor with particular relevance for pandemic preparedness drug development [5] [7] .
The compound exemplifies the drug repurposing paradigm, transitioning from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7